L-Glutamic acid (5-13C) is a stable isotope-labeled form of the amino acid L-glutamic acid, which plays a crucial role in various biological processes, including protein synthesis and neurotransmission. The incorporation of the carbon-13 isotope allows for advanced metabolic studies and tracing experiments in biological systems. This compound is particularly significant in research focused on metabolic pathways, cellular metabolism, and the study of amino acid dynamics within organisms.
L-Glutamic acid (5-13C) can be sourced from commercial suppliers specializing in isotopically labeled compounds. For example, Cambridge Isotope Laboratories offers L-glutamine labeled with carbon-13, which is often utilized as a quantitative standard or metabolic tracer in various scientific applications .
L-Glutamic acid (5-13C) is classified as an amino acid, specifically a non-essential amino acid that is involved in numerous physiological functions. It is categorized under polar amino acids due to the presence of its carboxyl and amine functional groups.
The synthesis of L-glutamic acid (5-13C) typically involves several steps, including the use of isotopically labeled precursors. One common method includes the protection and deprotection of L-glutamic acid derivatives to achieve high yields of the desired compound. For instance, N-Fmoc-L-glutamic acid can be synthesized through a multi-step reaction involving the protection of functional groups followed by purification steps such as chromatography .
The synthesis process may involve:
L-Glutamic acid (5-13C) retains the same molecular structure as L-glutamic acid but incorporates a carbon-13 isotope at the fifth carbon position. The molecular formula remains C5H9NO4, with the notable difference being the presence of the carbon-13 isotope.
The molecular weight of L-glutamic acid (5-13C) is approximately 147.14 g/mol. The specific isotopic labeling can be confirmed through techniques such as nuclear magnetic resonance spectroscopy, which provides insights into the arrangement and environment of atoms within the molecule.
L-glutamic acid (5-13C) participates in various biochemical reactions, including:
The reactions involving L-glutamic acid (5-13C) are often studied using mass spectrometry and nuclear magnetic resonance techniques to trace metabolic pathways and quantify fluxes in cellular metabolism .
The mechanism of action for L-glutamic acid (5-13C) primarily revolves around its role as a neurotransmitter and its involvement in metabolic pathways. In neural tissues, it acts on glutamate receptors to facilitate synaptic transmission.
Research utilizing L-glutamic acid (5-13C) allows scientists to trace its incorporation into various metabolic pathways, such as the tricarboxylic acid cycle and lipid synthesis. For example, uniformly labeled glutamine can transfer carbon atoms into TCA cycle intermediates, providing insights into energy metabolism .
L-Glutamic acid (5-13C) appears as a white crystalline solid at room temperature. It is soluble in water due to its polar nature and exhibits characteristic melting points similar to that of unlabeled L-glutamic acid.
The chemical properties include:
Relevant analyses often involve spectroscopy methods to assess purity and isotopic enrichment levels.
L-Glutamic acid (5-13C) serves multiple scientific purposes:
The use of isotopically labeled compounds like L-glutamic acid (5-13C) enhances our understanding of complex biochemical processes and aids in developing targeted therapies for various health conditions.
L-Glutamic acid (5-¹³C), selectively labeled at the C5 position, serves as a critical tool for delineating carbon fate in central metabolism. When introduced into biological systems, its ¹³C label propagates through metabolic networks, generating unique isotopomer distributions (position-specific isotopic isomers) detectable via mass spectrometry (MS) or nuclear magnetic resonance (NMR). This enables precise mapping of:
Table 1: Tracers for Central Carbon Metabolism Mapping
Tracer Compound | Application | Resolution of Pathways |
---|---|---|
L-Glutamic acid (5-¹³C) | TCA cycle turnover, glutaminolysis, oxidative metabolism | High (via α-ketoglutarate/glutamate node) |
[1,2-¹³C₂]Glucose | Glycolysis, pentose phosphate pathway (PPP) | High for PPP, moderate for TCA cycle |
[U-¹³C₅]Glutamine | Glutamine anaplerosis, reductive carboxylation | Highest for glutamine-derived TCA cycle fluxes |
Research Findings: In cancer cells (A549 line), [5-¹³C]glutamate tracing revealed >60% of TCA cycle α-ketoglutarate originated from glutamine, not glucose, confirming glutaminolysis dominance [1]. In pancreatic β-cells, ¹³C-NMR of [5-¹³C]glutamate demonstrated glucose-derived glutamate synthesis via aminotransferase activity, challenging assumptions of glutamate dehydrogenase (GDH) as the primary route [6].
Glutaminolysis—the degradation of glutamine to TCA intermediates—is a hallmark of rapidly proliferating cells. L-Glutamic acid (5-¹³C) enables quantification of two key branches:
In vivo studies using ¹³C-glutamine infusions in Listeria-infected mice showed CD8+ T effector cells rely heavily on oxidative glutaminolysis early in infection. [5-¹³C]glutamate labeling in TCA intermediates was 45% higher than glucose-derived labeling, confirming glutamine as the primary oxidative fuel [5]. Conversely, in Bacillus licheniformis, ¹³C-MFA revealed that γ-PGA synthesis required glutamine-dependent anaplerosis, with overexpression of dltB increasing TCA flux by 38% [2].
Table 2: Isotopologue Patterns in Glutaminolysis Pathways
Pathway | Key Enzyme | Isotopologue Signature from [5-¹³C]Glutamate | Biological Significance |
---|---|---|---|
Oxidative Glutaminolysis | Glutaminase, GDH | M+4 citrate, M+1 malate | ATP production, biosynthetic precursors |
Reductive Carboxylation | Isocitrate dehydrogenase | M+5 citrate, M+5 acetyl-CoA | Lipid synthesis under hypoxia |
Aspartate Synthesis | GOT1 transaminase | M+1 aspartate | Pyrimidine synthesis, redox balance |
L-Glutamic acid (5-¹³C) data are integrated with computational models to resolve network fluxes:
Table 3: Computational Tools for ¹³C-MFA Integration
Computational Method | Function | Advantage with Position-Specific Tracers |
---|---|---|
EMU (Metran) | Simulates MID propagation | Handles [5-¹³C]glutamate-derived subcellular pools |
Genetic Algorithms | Optimizes tracer mixtures | Identifies [5-¹³C]glutamate + glucose combinations |
Flux Balance Analysis (INCA) | Quantifies net/exchange fluxes | Resolves GOT vs. GDH partitioning from aspartate labeling |
Validation: In Saccharomyces cerevisiae, integrating [U-¹³C₅]glutamine-derived glutamate MIDs with EMU models precisely quantified anaplerotic pyruvate carboxylase flux, confirmed by independent biochemical assays [8].
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